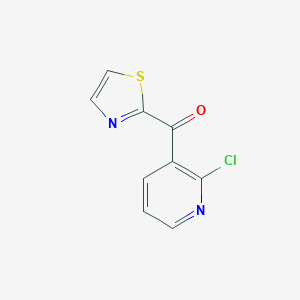![molecular formula C9H16N2O3 B070247 Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI) CAS No. 181467-71-0](/img/structure/B70247.png)
Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI) is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as S-ethyl 2-amino-3-(4-((1-cyclopropyl-2-oxoethyl)amino)butyl)propanoate and has the molecular formula C17H27N3O3.
Mécanisme D'action
The mechanism of action of Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI) is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. HDAC inhibition can lead to changes in gene expression that can result in the suppression of tumor growth and the promotion of neuronal survival.
Effets Biochimiques Et Physiologiques
Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI) has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to promote neuronal survival. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI) in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative disorders. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.
Orientations Futures
There are several future directions for the study of Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI). One direction is to further investigate its mechanism of action and to optimize its use as a therapeutic agent for cancer and neurodegenerative disorders. Another direction is to study its potential as a tool for epigenetic research, as HDAC inhibitors have been shown to have epigenetic effects. Finally, it may be useful to investigate the potential of Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI) as a chemical probe for studying the role of HDACs in gene expression.
Méthodes De Synthèse
The synthesis of Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI) involves several steps. The first step is the protection of the amino group with a tert-butyloxycarbonyl (BOC) group. The protected amino group is then reacted with ethyl 2-bromo-3-oxobutanoate to form the corresponding ester. The ester is then reduced to the alcohol using sodium borohydride. The alcohol is then converted to the corresponding tosylate, which is reacted with cyclopropanecarbonyl chloride to form the final product.
Applications De Recherche Scientifique
Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI) has been studied for its potential applications in scientific research. This compound has been shown to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Numéro CAS |
181467-71-0 |
|---|---|
Nom du produit |
Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI) |
Formule moléculaire |
C9H16N2O3 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
ethyl 1-[[(2S)-2-aminopropanoyl]amino]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H16N2O3/c1-3-14-8(13)9(4-5-9)11-7(12)6(2)10/h6H,3-5,10H2,1-2H3,(H,11,12)/t6-/m0/s1 |
Clé InChI |
KDFDUSJICVFMSO-LURJTMIESA-N |
SMILES isomérique |
CCOC(=O)C1(CC1)NC(=O)[C@H](C)N |
SMILES |
CCOC(=O)C1(CC1)NC(=O)C(C)N |
SMILES canonique |
CCOC(=O)C1(CC1)NC(=O)C(C)N |
Synonymes |
Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



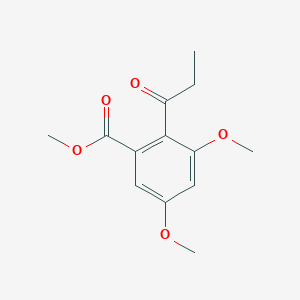
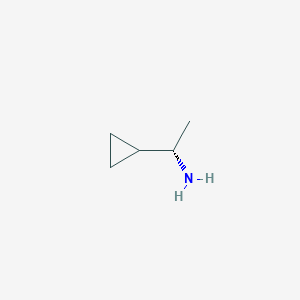
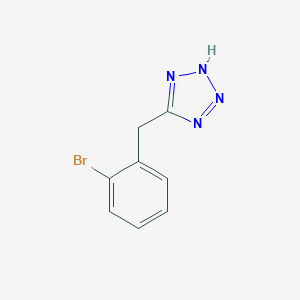
![2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B70170.png)
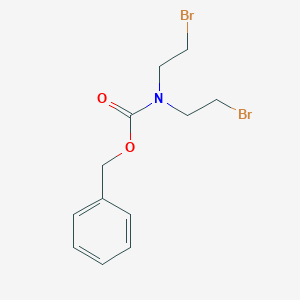
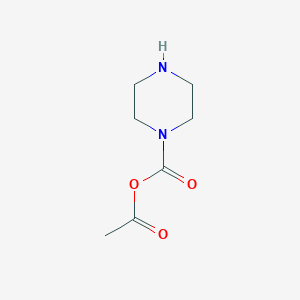
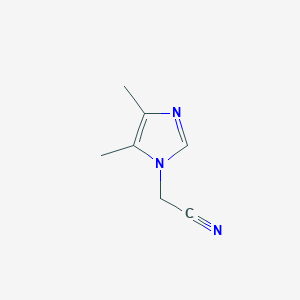
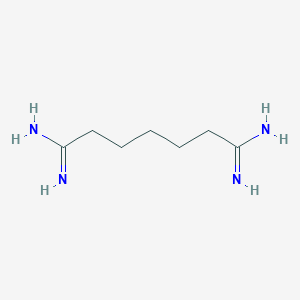
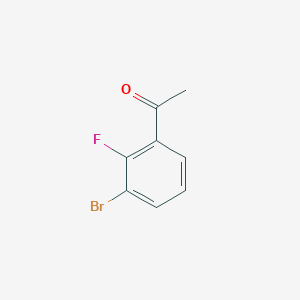
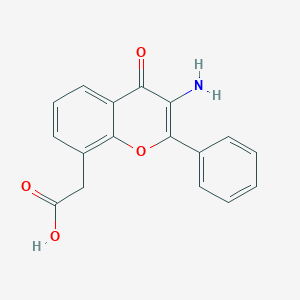
![6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70189.png)
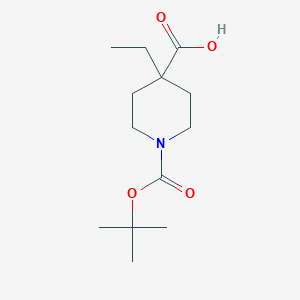
![2,6-Bis[[tert-butyl(diphenyl)silyl]oxy]anthracene-9,10-dione](/img/structure/B70194.png)
